molecular formula C23H24N2O5S B2975643 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898433-25-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2975643
CAS No.: 898433-25-5
M. Wt: 440.51
InChI Key: SLZZOUIZIGXFKQ-UHFFFAOYSA-N
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Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a structurally complex organic compound featuring a dihydroisoquinoline moiety, a furan ring, and a dihydrobenzodioxine sulfonamide group. The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and receptor interactions .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c26-31(27,19-7-8-22-23(14-19)30-13-12-29-22)24-15-20(21-6-3-11-28-21)25-10-9-17-4-1-2-5-18(17)16-25/h1-8,11,14,20,24H,9-10,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZZOUIZIGXFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline ring.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative is acylated to form the desired intermediate.

    Coupling with the benzo[d][1,4]dioxine sulfonamide: The final step involves coupling the intermediate with a benzo[d][1,4]dioxine sulfonamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols from the respective functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features may be useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Molecular Weight Potential Applications
Target Compound Dihydrobenzodioxine sulfonamide Sulfonamide, dihydroisoquinoline, furan Not provided Hypothesized enzyme inhibition or CNS modulation
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine Dihydrobenzodioxine Pyridin-3-amine, dimethylamino, methoxy 391.46 Research (unspecified targets)
2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole Quinazolinone, isoindole Sulfanyl, phenylethyl, oxo Not provided Unverified (structural focus in evidence)

Key Observations:

Sulfonamide vs. Sulfanyl/Sulfonyl Groups :

  • The target compound’s sulfonamide group (SO₂NH₂) differs from the sulfanyl (S) group in ’s compound. Sulfonamides are more polar and often enhance solubility or target specificity compared to sulfanyl groups, which may influence metabolic stability .

Dihydroisoquinoline vs. Dimethylamino/Phenylethyl Substituents: The dihydroisoquinoline moiety in the target compound could enhance blood-brain barrier penetration compared to the dimethylamino group in ’s compound, which may increase hydrophilicity .

Furan vs. Methoxy/Pyridine :

  • The furan ring in the target compound may confer metabolic liabilities (e.g., oxidation) compared to the methoxy-pyridine in ’s compound, which is more electron-rich and stable .

Research Findings and Limitations

No direct pharmacological or biochemical data for the target compound are available in the provided evidence. However, inferences can be drawn from structural analogs:

  • Hypothetical Enzyme Binding: The sulfonamide group could act as a hydrogen-bond donor/acceptor, similar to sulfonamide-based drugs like acetazolamide .

Table 2: Calculated Properties (Estimated)

Property Target Compound (Estimated) Compound Compound
LogP (lipophilicity) ~3.5 (moderate) 2.8 ~4.2
Hydrogen Bond Donors 2 (sulfonamide NH) 1 0
Molecular Weight ~450 (estimated) 391.46 Not available

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (CAS Number: 898433-25-5) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a dihydroisoquinoline moiety linked to a furan ring and a benzo[dioxine sulfonamide group, which contribute to its unique pharmacological profile. The molecular formula is C23H24N2O5SC_{23}H_{24}N_{2}O_{5}S with a molecular weight of 440.5 g/mol.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated various derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had comparable or superior activity to established antibiotics like ciprofloxacin.

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli18
N-(...)-6-sulfonamideStaphylococcus epidermidis17

In this context, the sulfonamide group plays a crucial role in enhancing the antibacterial efficacy.

Antifungal Activity

The antifungal potential of related compounds has also been investigated. A study focused on the bioactivity of various derivatives against phytopathogenic fungi using the mycelial growth rate method. The results indicated that several compounds exhibited strong antifungal activity at concentrations as low as 50 µg/mL.

CompoundFungal StrainEC50 (µg/mL)
Compound XFusarium oxysporum8.88
Compound YBotrytis cinerea19.88
N-(...)-6-sulfonamideAlternaria solani15.00

The structure-activity relationship revealed that specific substitutions on the dihydroisoquinoline moiety significantly influenced antifungal potency.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to the following structural features:

  • Dihydroisoquinoline Moiety : Essential for interaction with biological targets.
  • Furan Ring : Contributes to the compound's lipophilicity and membrane permeability.
  • Sulfonamide Group : Enhances binding affinity to bacterial enzymes.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Antibacterial Assay : In vitro tests demonstrated that derivatives of this compound inhibited bacterial growth effectively compared to control groups.
    "The sulfonamide derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria" .
  • Antifungal Studies : Compounds were tested against multiple fungal strains with varying degrees of success, indicating broad-spectrum antifungal potential.
    "The compound showed significant antifungal activity against Fusarium oxysporum, suggesting its potential as a lead compound for further development" .

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